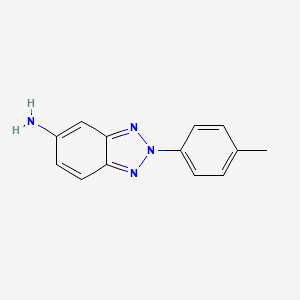

5-Amino-2-(p-tolyl)-2h-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

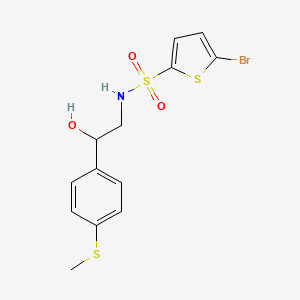

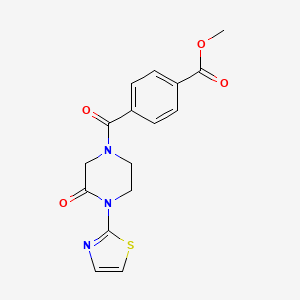

5-Amino-2-(p-tolyl)-2H-benzotriazole (5-APTBT) is a heterocyclic organic compound and a derivative of benzotriazole. It is a colorless solid that is insoluble in water, but soluble in organic solvents. 5-APTBT has a wide range of applications in the fields of organic synthesis, materials science, and biochemistry. It is used as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. In biochemistry, it is used as a chelating agent, and as an inhibitor of certain enzymes. In materials science, it is used as a corrosion inhibitor and as a stabilizer for polymers.

Aplicaciones Científicas De Investigación

Peptide Synthesis Applications

Chiral Acylation in Peptide Synthesis : N-(Protected α-aminoacyl)benzotriazoles, similar to 5-Amino-2-(p-tolyl)-2H-benzotriazole, are utilized in the efficient synthesis of biologically relevant peptides and peptide conjugates. These intermediates enable rapid preparation with high yields and purity under mild conditions, while retaining original chirality. They are used in both solution- and solid-phase techniques, producing complex peptides crucial for drug development (Katritzky, Angrish, & Todadze, 2009).

Preparation of Dipeptides and Tripeptides : Coupling unprotected amino acids or dipeptides with N-(Z-α-aminoacyl)benzotriazoles results in the formation of di-, tri-, and tetrapeptides with minimal epimerization. This method is significant in peptide chain extensions (Katritzky, Suzuki, & Singh, 2004).

Environmental Impact

- Occurrence in Wastewater : Studies on benzotriazole corrosion inhibitors, including compounds similar to 5-Amino-2-(p-tolyl)-2H-benzotriazole, indicate their presence in municipal wastewater. The elimination of these compounds during wastewater treatment is variable, with some showing poor removal efficiency, thus impacting the water cycle (Weiss & Reemtsma, 2005).

Potential Medicinal Applications

- Antitumor Activities : A study on benzothiazole derivatives, which are structurally related to 5-Amino-2-(p-tolyl)-2H-benzotriazole, revealed significant antitumor activities. These compounds show potent inhibitory effects against breast cancer cell lines, indicating their potential as anticancer agents (Shi et al., 1996).

Propiedades

IUPAC Name |

2-(4-methylphenyl)benzotriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-9-2-5-11(6-3-9)17-15-12-7-4-10(14)8-13(12)16-17/h2-8H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXPIIYFSDAXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2735102.png)

![5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2735111.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2735114.png)

![5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2735117.png)